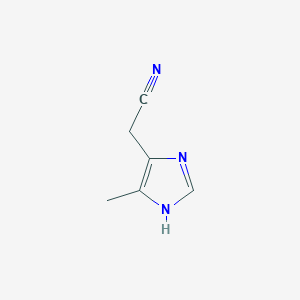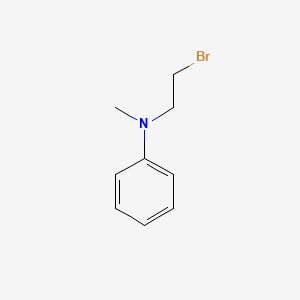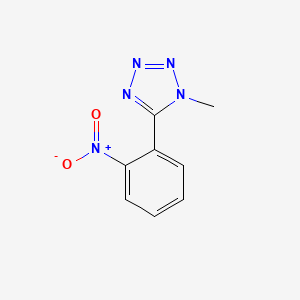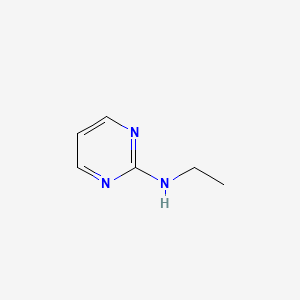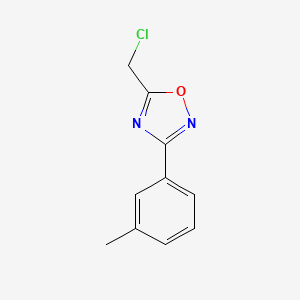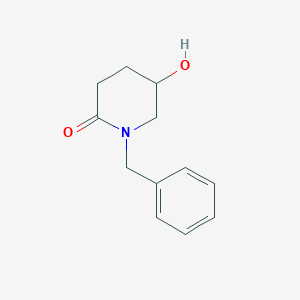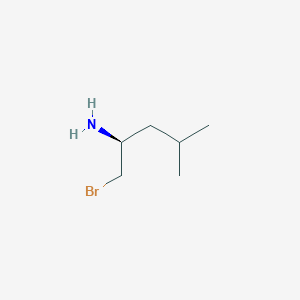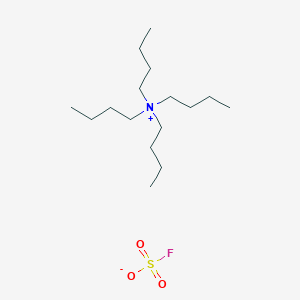![molecular formula C14H15N3O2 B1610565 ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile CAS No. 63619-34-1](/img/structure/B1610565.png)
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile
Overview
Description
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile, also known as BHAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHAP is a dye molecule that exhibits fluorescence properties, making it useful in a wide range of applications such as imaging, sensing, and bioassays.
Scientific Research Applications
Photochromic Materials
This compound exhibits properties that make it suitable for use in photochromic materials. These materials change color when exposed to light, and the change is reversible. Such materials have applications in:
Bio-imaging
In the field of bio-imaging, compounds with photochromic properties can be used for:
Anti-counterfeiting
The reversible photochromic properties of this compound can be applied to:
Photo-patterning
The compound’s ability to change color and fluorescence upon UV light irradiation can be utilized in:
- Erasable photo-patterning : Creating patterns that can be removed and rewritten, useful in dynamic display technologies .
Aggregation-Induced Emission (AIE)
The compound’s AIE properties, due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes, have potential applications in:
Photochromic Molecule Development
As a photochromic molecule, this compound can be further developed for:
- Temperature and light-controlled conversion : Fine-tuning the rate of conversion from irradiated form to initial form, which is crucial for precise control in various applications .
Molecular Electronics
The compound’s unique properties can contribute to the advancement of molecular electronics by:
- Developing molecular wires : Conductive molecules that can transfer electrical signals across tiny circuits .
Smart Coatings
Finally, the compound can be used in smart coatings that respond to environmental stimuli:
Mechanism of Action
Target of Action
The primary target of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline is actin . Actin is a protein that forms microfilaments, which are key components of the cell’s cytoskeleton. It plays a crucial role in maintaining cell shape, enabling cell movement, and facilitating cellular processes such as division and contraction .
Mode of Action
The compound interacts with its target through a process known as intramolecular rotation . This process is influenced by the compound’s aggregation-induced emission (AIE) properties . The compound exhibits typical AIE properties due to restricted intramolecular rotation (RIR) and excited-state intramolecular proton transfer (ESIPT) processes .
Biochemical Pathways
The compound affects the fluorescence yield of actin, which is determined by the freedom of intramolecular rotation . When the compound is added to an actin solution, its fluorescence intensity increases as the actin molecule transforms from G-actin (globular) to F-actin (filamentous) . This transformation is a key part of the actin polymerization-depolymerization cycle, which is fundamental to actin’s role in cellular processes .
Result of Action
The compound’s interaction with actin results in changes in the fluorescence intensity of the actin solution . This change can be used to monitor the transformation of G-actin to F-actin , providing a valuable tool for studying actin dynamics and the various cellular processes that involve actin.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and light. For instance, the conversion rate from its irradiated form to its initial form is controllable by temperature and long-wavelength light irradiation . This property makes it suitable for photo-patterning materials with erasable properties .
properties
IUPAC Name |
2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBYVNMREDBMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493535 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
CAS RN |
63619-34-1 | |
| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



